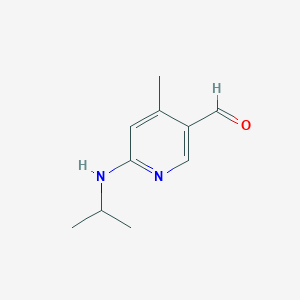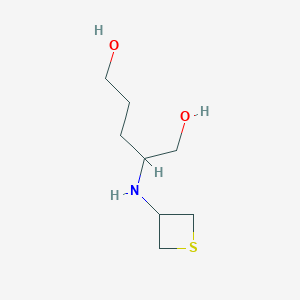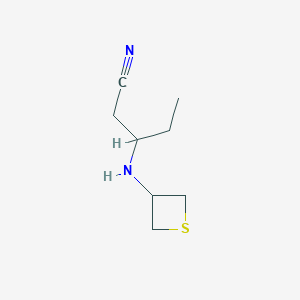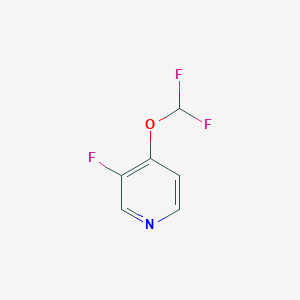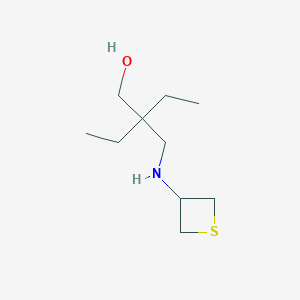
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol is an organic compound with the molecular formula C10H21NOS. It is a specialized chemical used primarily in research settings. The compound features a thietane ring, which is a four-membered ring containing sulfur, and an amino alcohol functional group. This unique structure makes it an interesting subject for various chemical and biological studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol typically involves the reaction of 2-ethyl-2-(hydroxymethyl)butan-1-ol with thietan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted amines.
科学研究应用
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol involves its interaction with specific molecular targets. The thietane ring and amino alcohol functional group allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological effects .
相似化合物的比较
Similar Compounds
2-Ethyl-2-((methylamino)methyl)butan-1-ol: Similar structure but with a methylamino group instead of a thietan-3-ylamino group.
1-Butanol, 2-ethyl-: Similar backbone but lacks the thietan-3-ylamino group.
Uniqueness
2-Ethyl-2-((thietan-3-ylamino)methyl)butan-1-ol is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H21NOS |
|---|---|
分子量 |
203.35 g/mol |
IUPAC 名称 |
2-ethyl-2-[(thietan-3-ylamino)methyl]butan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-3-10(4-2,8-12)7-11-9-5-13-6-9/h9,11-12H,3-8H2,1-2H3 |
InChI 键 |
VUBJBWHYLYKLHE-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CNC1CSC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


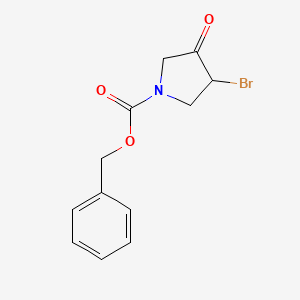
![Ethyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13012510.png)
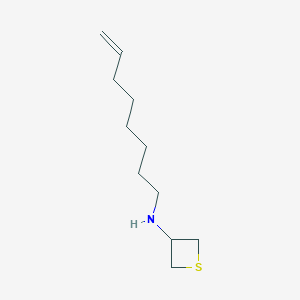
![Methyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13012523.png)


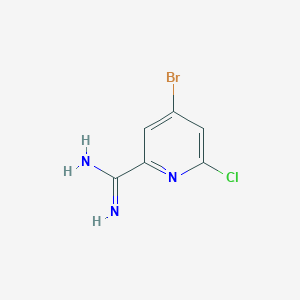

![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)

